
Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22FN3O6 and its molecular weight is 455.442. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes an ethyl ester, oxo groups, and an amino moiety, which contribute to its potential pharmacological properties.
- Molecular Formula : C23H22FN₃O6
- Molecular Weight : 455.4 g/mol
- CAS Number : 899943-05-6
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxo and amino groups allows for interactions with various enzymes, potentially inhibiting their activity.
- Modulation of Gene Expression : Similar compounds have been shown to affect transcription factors involved in cell proliferation and differentiation, suggesting that this compound may also influence gene expression pathways.
- Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against cancer cell lines, possibly through apoptosis induction.
Table 1: Summary of Biological Activities
Case Studies
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Cytotoxicity Assessment
- A study evaluated the cytotoxic effects of various pyridazine derivatives, including the target compound, on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a significant reduction in cell viability at higher concentrations, indicating potential for use in cancer therapy.
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Antimicrobial Activity
- Research demonstrated that derivatives similar to this compound exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
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Anti-inflammatory Properties
- In a controlled experiment, the compound was tested for its ability to reduce pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model. The results indicated a dose-dependent decrease in cytokine levels, suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives. The mechanism of action often involves:
- Inhibition of Cell Proliferation : Compounds similar to Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have shown significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
7c | HCT-116 | 1.36 |
8b | HCT-116 | 2.34 |
7c | MDA-MB-231 | 6.67 |
8b | MDA-MB-231 | 16.03 |
These results suggest that structural modifications can enhance anticancer activity significantly.
Antibacterial Activity
In addition to its anticancer properties, the compound exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
8c | Staphylococcus aureus | 12 |
8c | Escherichia coli | 11 |
The antibacterial efficacy is assessed using agar diffusion tests, indicating that specific structural features contribute to its effectiveness against bacterial strains.
Case Studies
Several case studies illustrate the biological activity of derivatives related to this compound:
- Anticancer Activity Case Study : A study evaluated similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.
- Antibacterial Properties Case Study : Another investigation focused on the antibacterial efficacy of phthalazinone derivatives that share structural similarities with this compound. Results indicated promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.
Properties
IUPAC Name |
ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O6/c1-3-31-18-8-6-5-7-17(18)25-20(28)14-33-19-13-21(29)27(16-11-9-15(24)10-12-16)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVQUDZWRAVWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.